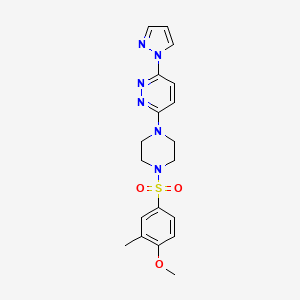

N-(2,4-dichlorophenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

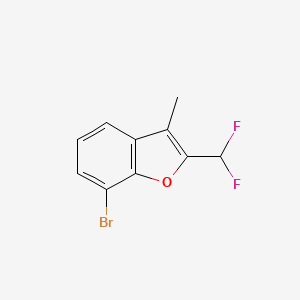

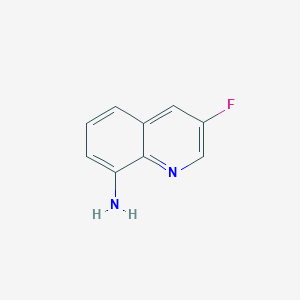

“N-(2,4-dichlorophenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide” is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The molecule also contains a carboxamide group (-CONH2), which is derived from carboxylic acids (-COOH) and can participate in hydrogen bonding, influencing the molecule’s solubility and reactivity .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrazole ring and the introduction of the propoxy and propyl groups. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like X-ray crystallography, NMR, and IR spectroscopy are commonly used to analyze the molecular structure .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The pyrazole ring, for example, can participate in various reactions such as substitutions or additions. The carboxamide group could be involved in hydrolysis or reduction reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group might increase its solubility in water. The dichlorophenyl group could potentially increase the compound’s stability .科学的研究の応用

Molecular Interaction Studies

One study focused on the molecular interactions of a similar antagonist with the CB1 cannabinoid receptor. Using molecular orbital methods and conformational analysis, the study developed unified pharmacophore models to understand binding interactions, suggesting the compound's potential in modulating receptor activity, which could be relevant for research into cannabinoid receptors and their antagonists (J. Shim et al., 2002).

Computational Design and Structure-Activity Relationship

Another investigation utilized computational design and structure-activity relationship (SAR) analysis for the synthesis of pyrazole derivatives. This study aimed to optimize the inhibition of protein kinases, which play a crucial role in cellular signaling pathways involved in cancer and other diseases, showcasing the compound's relevance in drug discovery and biochemical research (Y. Singh et al., 2009).

Antimicrobial Activity

Research into pyrazole-1-carboxamide derivatives highlighted their antimicrobial activities. By synthesizing a series of these compounds and testing their effects against various microbial strains, the study contributes to the search for new antimicrobial agents, which is critical in the face of rising antibiotic resistance (E. Sharshira & N. M. Hamada, 2011).

Synthesis and In Vitro Studies

Further studies on pyrazole derivatives, including synthesis and in vitro evaluation, provide insights into their potential for various applications in medicinal chemistry and pharmacology. For instance, the synthesis and characterization of novel compounds for their CB1 receptor antagonistic activity could inform the development of new therapeutic agents (Brijesh Kumar Srivastava et al., 2007).

Oxidative Stress and DNA Damage Studies

A novel pyrazolecarboxamide derivative was investigated for its antioxidant properties in an animal model exposed to lead nitrate. This study is significant for understanding the compound's potential in mitigating oxidative stress and DNA damage, relevant for environmental toxicity and pharmacological research (H. Soliman et al., 2019).

特性

IUPAC Name |

N-(2,4-dichlorophenyl)-3-propoxy-1-propylpyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19Cl2N3O2/c1-3-7-21-10-12(16(20-21)23-8-4-2)15(22)19-14-6-5-11(17)9-13(14)18/h5-6,9-10H,3-4,7-8H2,1-2H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJBPPFHAKIBPON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=N1)OCCC)C(=O)NC2=C(C=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19Cl2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,4-dichlorophenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1H-pyrazol-3-yl)-1-[4-(trifluoromethyl)benzyl]-1H-1,3-benzimidazole](/img/structure/B2669218.png)

![3-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}methyl)-5,6-dimethyl-3,4-dihydropyrimidin-4-one](/img/structure/B2669220.png)

![1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-(2-methoxyethyl)urea](/img/structure/B2669223.png)